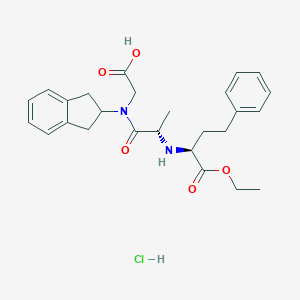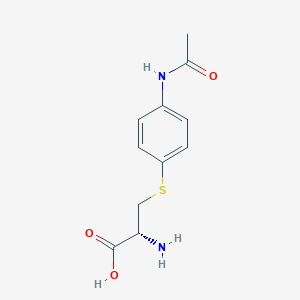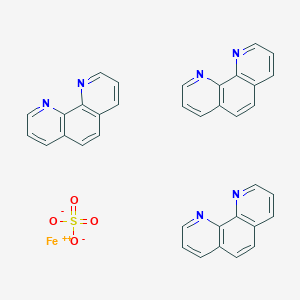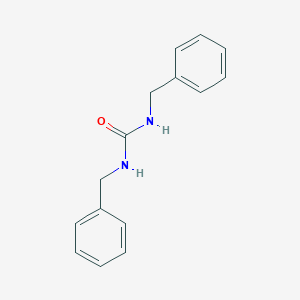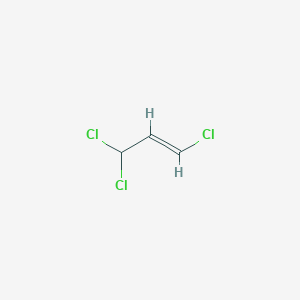
(E)-4,4,5,5-Tetrametil-2-(2-metilestiril)-1,3,2-dioxaborolano
Descripción general
Descripción
(E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane, often abbreviated as TMD, is an organic compound of the boron family with a wide range of uses in scientific research. It is an important reagent in organic synthesis, particularly in the syntheses of polymers, and it has been used in a variety of different applications, including as a catalyst, a cross-linking agent, and a polymerization initiator. TMD has also been used in the production of polymeric materials, such as polystyrene, polyurethane, and polyethylene. In addition, TMD has been studied for its potential applications in biochemistry and physiology, including its ability to interact with proteins and other biomolecules.
Aplicaciones Científicas De Investigación
Aplicaciones de fibra óptica fotocrómica
Este compuesto se utiliza en la creación de fibras ópticas fotocrómicas para aplicaciones en el rango del espectro VIS . El efecto fotocrómico reversible de la muestra y la fibra de PMMA se ha comprobado utilizando un láser Nd-YAG (355 nm) . El proceso de fotodimerización conduce a la conmutación a la forma coloreada y se observó una banda de absorción amplia por debajo de 670 nm . Esto se puede aplicar a numerosas aplicaciones en dispositivos optoelectrónicos .
Dispositivos optoelectrónicos
Los compuestos de conmutación fotosensible son especialmente atractivos para sensores, interruptores, almacenamiento y procesamiento de datos, hologramas fotocrómicos, atenuadores ópticos controlados y componentes de seguridad en dispositivos optoelectrónicos . La isomerización trans-cis se puede utilizar para nuevas construcciones de dispositivos electrónicos .
Aplicaciones de terapia con láser de baja intensidad y LED
El efecto fotocrómico brinda una oportunidad para las aplicaciones de terapia con láser de baja intensidad y LED .
Microesferas de centelleo plástico
Este compuesto se utiliza en la preparación de microesferas de centelleo plástico . Estos son centelleadores plásticos de tamaño micrométrico, y es un material de centelleo orgánico con buenas perspectivas de aplicación en el campo del análisis de la radiactividad .
Medición de la radiactividad
Ha surgido la microesfera de centelleo plástico (PSm), que tiene el potencial de sustituir los cócteles de centelleo líquido
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their inhibitory activities against hiv-1 reverse transcriptase .
Mode of Action
It’s worth noting that compounds with similar structures have shown inhibitory activities against hiv-1 reverse transcriptase . This suggests that (E)-4,4,5,5-Tetramethyl-2-(2-methylstyryl)-1,3,2-dioxaborolane might interact with its targets in a similar manner, potentially leading to changes in the activity of the target proteins.
Biochemical Pathways
Given the potential target of similar compounds, it could be hypothesized that this compound may affect pathways related to viral replication or other processes involving reverse transcriptase .
Result of Action
If it does indeed act on reverse transcriptase as suggested by the activity of similar compounds , it could potentially inhibit the replication of viruses such as HIV-1.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-12-8-6-7-9-13(12)10-11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEMUFCPAKBVKQ-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630467 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1294009-26-9 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1294009-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-[(E)-2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






